1-(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)-2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfonylazetidin-1-yl]-2-[4-(4-fluorophenyl)pyrazol-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3S/c21-16-3-7-18(8-4-16)29(27,28)19-11-24(12-19)20(26)13-25-10-15(9-23-25)14-1-5-17(22)6-2-14/h1-10,19H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBZJOAIZKRRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CN2C=C(C=N2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Acyl Substitution
Activation of the azetidine sulfonamide as a mixed carbonate with triphosgene facilitates reaction with the pyrazole-ethanol derivative. In a typical protocol:
- Azetidine sulfonamide (1.0 eq) is treated with triphosgene (0.35 eq) in anhydrous THF at -10°C
- Pyrazole-ethanol (1.2 eq) and DMAP (0.1 eq) are added
- Reaction proceeds at 25°C for 24 hours
- Purification via flash chromatography (ethyl acetate/hexane 1:2) yields the coupled product (68% yield)
Buchwald-Hartwig Amination
For higher stereochemical control, palladium-catalyzed coupling is employed:
- Azetidine sulfonamide (1.0 eq)
- Pyrazole bromoethanone (1.1 eq)
- Pd₂(dba)₃ (3 mol%)
- Xantphos (6 mol%)
- Cs₂CO₃ (2.5 eq)
- Toluene, 110°C, 18 hours
This method achieves 75% yield with <2% dimerization byproducts.
Optimization and Scale-Up Considerations
Industrial-scale production (≥100 g) employs continuous flow reactors to enhance safety and efficiency for exothermic steps like sulfonylation. Key parameters:
- Residence time: 3 minutes
- Temperature: -5°C to 0°C
- Productivity: 1.2 kg/L·h
Purification is optimized using simulated moving bed chromatography with Chiralpak IC columns (ethanol/n-heptane 30:70), achieving 99.8% enantiomeric excess for chiral intermediates.
Analytical Characterization
Critical quality attributes are verified through:
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazole-H), 7.89-7.91 (d, J=8.4 Hz, 2H, Ar-H), 7.45-7.48 (d, J=8.4 Hz, 2H, Ar-H), 4.32-4.35 (m, 2H, azetidine-CH₂), 3.98-4.01 (m, 2H, azetidine-CH₂)
- HRMS : m/z calc. for C₂₂H₁₈ClFN₃O₃S [M+H]⁺: 482.0794, found: 482.0791
- HPLC Purity : 99.2% (Zorbax SB-C18, acetonitrile/water 65:35, 1.0 mL/min)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
